

Introduction: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert*-Butyl 4-bromothiazol-2-ylcarbamate

Cat. No.: B592143

[Get Quote](#)

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. **tert-Butyl 4-bromothiazol-2-ylcarbamate** (CAS No. 944804-88-0) has emerged as a cornerstone intermediate, valued for its unique combination of functionalities.^{[1][2]} This guide provides an in-depth exploration of its chemical properties, core reactivity, and practical applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

The molecule's utility is rooted in its trifunctional nature:

- A Thiazole Core: A privileged scaffold found in a wide array of biologically active compounds, known for its diverse pharmacological activities including anticancer and antimicrobial properties.^[3]
- A C4-Bromo Substituent: A versatile synthetic handle, perfectly positioned for palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
- A Boc-Protected Amine: The *tert*-butoxycarbonyl (Boc) group provides robust protection for the C2-amino functionality, which can be selectively removed under acidic conditions for subsequent derivatization.

This combination allows for a modular and strategic approach to library synthesis and lead optimization, making it an indispensable asset in the synthetic chemist's toolbox.

Core Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of **tert-Butyl 4-bromothiazol-2-ylcarbamate** are summarized below.

Chemical Properties

Property	Value	Source(s)
CAS Number	944804-88-0	[1] [4]
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂ S	[1] [4]
Molecular Weight	279.16 g/mol	[5]
IUPAC Name	tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate	[4]
Appearance	White to off-white solid	[4]
Purity	Typically ≥95%	[1] [4]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[1] [6]

Structural Representation

Caption: Structure of **tert-Butyl 4-bromothiazol-2-ylcarbamate**.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the signal word "Warning".

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
- Precautionary Measures: Always handle in a well-ventilated area or fume hood.[\[7\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields,

chemical-resistant gloves, and a lab coat.^{[7][8]} Avoid breathing dust and prevent contact with skin and eyes.^{[7][8]}

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.^[7] For skin contact, wash with plenty of soap and water.^[7] If inhaled, move the person to fresh air.^[7] If swallowed, rinse mouth and seek medical attention.^[8]

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides context for its purity and stability. A common and logical approach involves the Boc-protection of the corresponding amine precursor, 2-amino-4-bromothiazole.

Representative Synthesis Protocol: Boc Protection

This protocol is based on well-established procedures for the Boc protection of amino-heterocycles.^{[9][10]}

- Reaction Setup: To a solution of 2-amino-4-bromothiazole (1.0 eq) in an appropriate solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask, add triethylamine (1.5 eq). Stir the mixture at room temperature.
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture. Causality Note: The addition of a non-nucleophilic base like triethylamine is crucial to scavenge the acidic byproducts of the reaction, driving the equilibrium towards the protected product.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel

to yield the pure **tert-butyl 4-bromothiazol-2-ylcarbamate**.

Spectroscopic Characterization

While full spectral data should be obtained on a lot-specific Certificate of Analysis, the expected NMR signals are as follows, based on its structure and data from analogous compounds:[11]

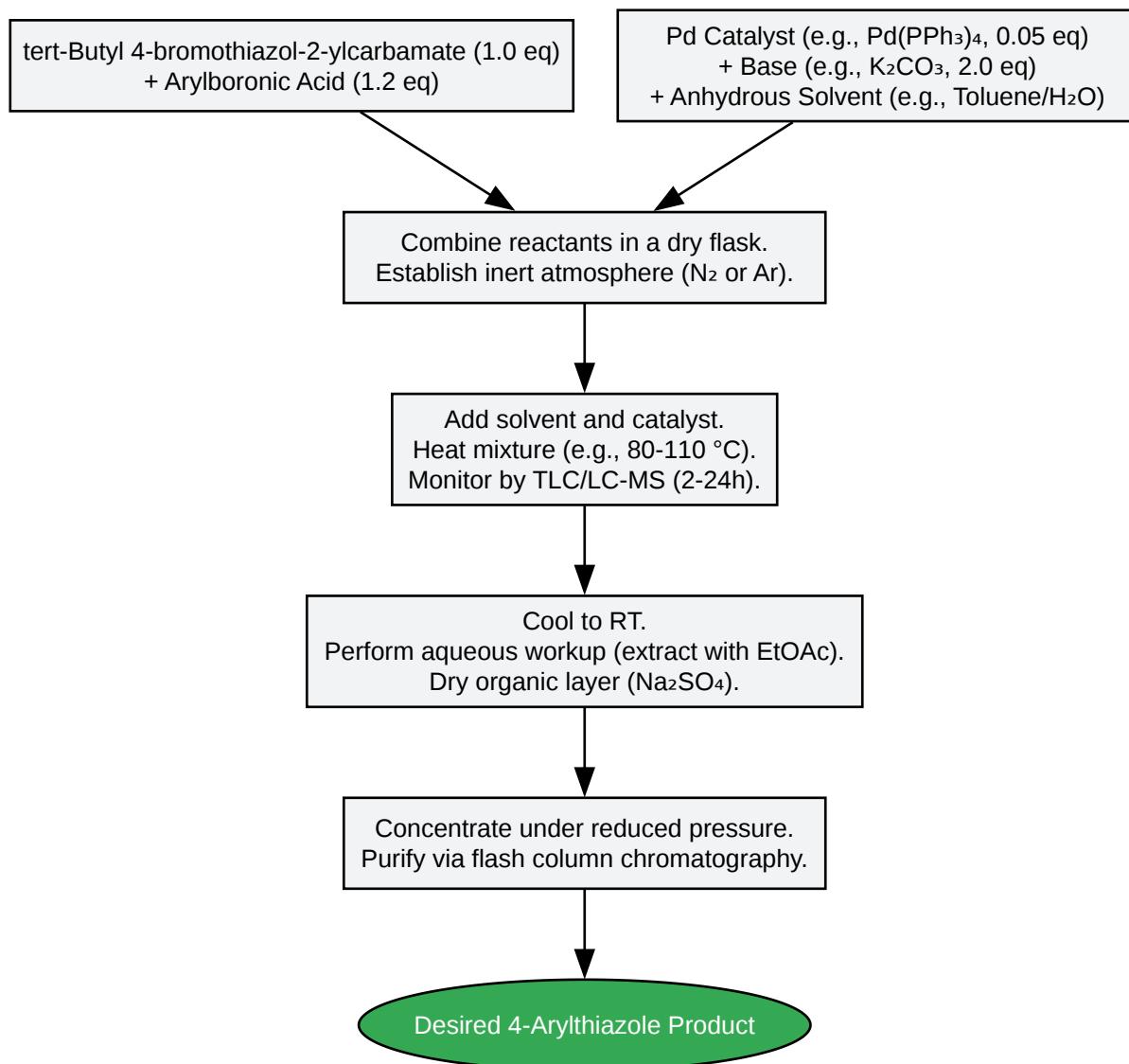
- ^1H NMR: A sharp singlet around δ 7.0-7.5 ppm corresponding to the C5 proton of the thiazole ring. A large singlet at approximately δ 1.5 ppm integrating to 9 protons, characteristic of the tert-butyl group. A broad singlet for the N-H proton, which may vary in chemical shift depending on solvent and concentration.
- ^{13}C NMR: Resonances for the three thiazole carbons, with the C-Br carbon being the most downfield. Signals for the Boc group carbons, including the quaternary carbon (~80-85 ppm) and the methyl carbons (~28 ppm), as well as the carbonyl carbon (~150-155 ppm).

Core Reactivity and Synthetic Applications

The synthetic power of this molecule lies in the selective reactivity of its functional groups. The C4-bromo bond is the primary site for introducing complexity via cross-coupling, while the Boc group allows for controlled deprotection and subsequent functionalization of the C2-amine.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3] For **tert-butyl 4-bromothiazol-2-ylcarbamate**, this reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the C4 position, which is fundamental for exploring structure-activity relationships (SAR).[3][12]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Suzuki-Miyaura coupling.

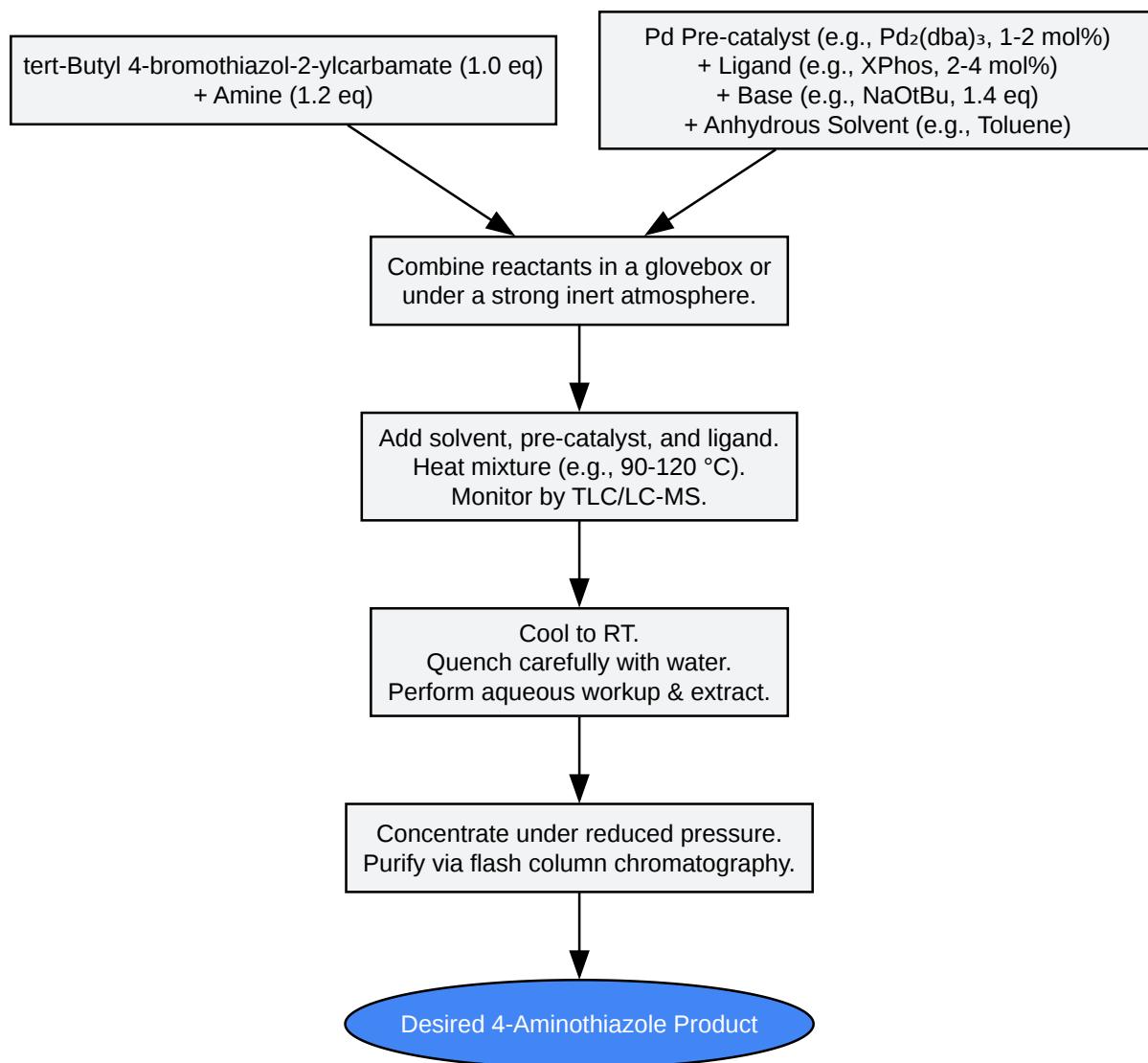
Self-Validating Protocol: Suzuki-Miyaura Coupling

- **Inert Atmosphere:** To a dry reaction vessel, add **tert-butyl 4-bromothiazol-2-ylcarbamate** (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq). Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. Expertise Note: Maintaining an inert atmosphere is critical. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to failed or low-yielding reactions.

- Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent system (e.g., a mixture of toluene and water or dioxane). Degas the solvent by sparging with argon for 15-20 minutes. Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%).
- Reaction: Stir the mixture at a temperature between 80-110 °C. The reaction progress should be monitored periodically by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude residue is purified by flash column chromatography to yield the 4-substituted product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that has revolutionized the synthesis of aryl amines.^{[13][14]} It allows for the coupling of the C4-bromo position with a wide range of primary and secondary amines, providing direct access to compounds with significant pharmaceutical relevance.^{[13][15]}



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Buchwald-Hartwig amination.

Self-Validating Protocol: Buchwald-Hartwig Amination

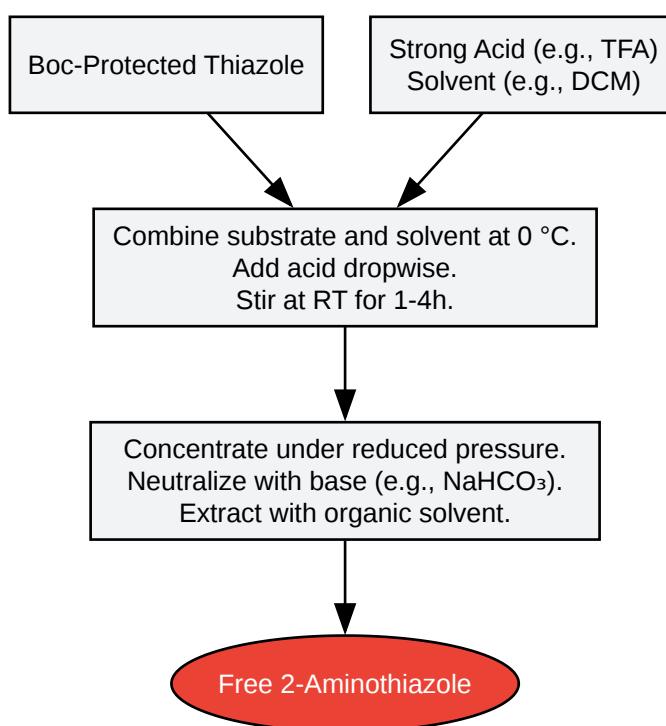
- Inert Atmosphere: In a glovebox or a flask under a strong flow of argon, combine **tert-butyl 4-bromothiazol-2-ylcarbamate** (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
- Expertise Note: The choice of ligand is critical and substrate-dependent. Bulky, electron-rich

phosphine ligands like those developed by the Buchwald group are essential to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15]

- Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to the required temperature (typically 90-120 °C). Monitor the reaction's progress until completion.
- Workup and Purification: Cool the reaction to room temperature. Carefully quench the reaction by adding water or saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material via flash column chromatography.

Boc Group Deprotection: Unveiling the Amine

The Boc protecting group is stable to the basic conditions of most cross-coupling reactions but can be easily removed with acid to reveal the free 2-aminothiazole. This allows for subsequent reactions at the C2 position, such as acylation or sulfonylation.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemshuttle.com [chemshuttle.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Tert-butyl 4-bromothiazol-2-ylcarbamate 95.00% | CAS: 944804-88-0 | AChemBlock [achemblock.com]
- 5. parchem.com [parchem.com]
- 6. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate|BLD Pharm [bldpharm.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592143#tert-butyl-4-bromothiazol-2-ylcarbamate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com